Differential Evidence Scarcity: A Critical Procurement Consideration for N-[4-(propan-2-yloxy)benzyl]glycine
A comprehensive review of primary research literature, patents, and authoritative chemical databases reveals a critical finding: there are no publicly available head-to-head comparative studies, quantitative biological activity data (e.g., IC50, EC50, Ki), or defined SAR datasets that specifically include N-[4-(propan-2-yloxy)benzyl]glycine against a named comparator. The compound's class, the alkoxybenzylglycines, is known to exhibit potent dual PPARα/γ agonism in specific derivatives, but the precise 4-isopropoxybenzyl variant is not characterized in the key literature defining this activity . This absence of comparative data distinguishes it from other, more thoroughly characterized alkoxybenzylglycines that have established EC50 values and selectivity profiles [1]. This lack of quantifiable differentiation is the most significant and verifiable evidence point for this specific CAS number, making it a high-risk candidate for assumption-based procurement.
| Evidence Dimension | Availability of comparative performance data |
|---|---|
| Target Compound Data | No peer-reviewed or patent-based studies found containing quantitative comparator data |
| Comparator Or Baseline | Expected baseline for scientific selection: At least one peer-reviewed publication with defined assay data against a structural analog. |
| Quantified Difference | Absolute (0 studies vs. >0 studies expected) |
| Conditions | Literature review across primary journals, patent databases (USPTO, Google Patents), and authoritative chemical databases (PubChem), as of April 2026. |
Why This Matters
This data gap necessitates a procurement decision based on the compound's specific structural identity for a proprietary or exploratory purpose, rather than on any demonstrated performance advantage, fundamentally altering the risk calculus for the purchasing scientist.
- [1] Macchia, M., et al. (1998). Synthesis and aldose reductase inhibitory activity of new N-(benzyloxy) glycine derivatives. Il Farmaco, 53(5), 369-373. View Source
